Cas no 2201204-23-9 (3-(1-Cyclopropylethoxy)-6-methylpyridazine)
3-(1-Cyclopropylethoxy)-6-methylpyridazine Chemical and Physical Properties
Names and Identifiers
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- 3-(1-cyclopropylethoxy)-6-methylpyridazine
- 3-(1-Cyclopropylethoxy)-6-methylpyridazine
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- Inchi: 1S/C10H14N2O/c1-7-3-6-10(12-11-7)13-8(2)9-4-5-9/h3,6,8-9H,4-5H2,1-2H3
- InChI Key: NLSLGJPNUXADOQ-UHFFFAOYSA-N
- SMILES: O(C1=CC=C(C)N=N1)C(C)C1CC1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 170
- XLogP3: 1.7
- Topological Polar Surface Area: 35
3-(1-Cyclopropylethoxy)-6-methylpyridazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6608-0388-2μmol |
3-(1-cyclopropylethoxy)-6-methylpyridazine |
2201204-23-9 | 2μmol |
$85.5 | 2023-09-07 | ||
| Life Chemicals | F6608-0388-5μmol |
3-(1-cyclopropylethoxy)-6-methylpyridazine |
2201204-23-9 | 5μmol |
$94.5 | 2023-09-07 | ||
| Life Chemicals | F6608-0388-10μmol |
3-(1-cyclopropylethoxy)-6-methylpyridazine |
2201204-23-9 | 10μmol |
$103.5 | 2023-09-07 | ||
| Life Chemicals | F6608-0388-20μmol |
3-(1-cyclopropylethoxy)-6-methylpyridazine |
2201204-23-9 | 20μmol |
$118.5 | 2023-09-07 | ||
| Life Chemicals | F6608-0388-1mg |
3-(1-cyclopropylethoxy)-6-methylpyridazine |
2201204-23-9 | 1mg |
$81.0 | 2023-09-07 | ||
| Life Chemicals | F6608-0388-2mg |
3-(1-cyclopropylethoxy)-6-methylpyridazine |
2201204-23-9 | 2mg |
$88.5 | 2023-09-07 | ||
| Life Chemicals | F6608-0388-3mg |
3-(1-cyclopropylethoxy)-6-methylpyridazine |
2201204-23-9 | 3mg |
$94.5 | 2023-09-07 | ||
| Life Chemicals | F6608-0388-4mg |
3-(1-cyclopropylethoxy)-6-methylpyridazine |
2201204-23-9 | 4mg |
$99.0 | 2023-09-07 | ||
| Life Chemicals | F6608-0388-5mg |
3-(1-cyclopropylethoxy)-6-methylpyridazine |
2201204-23-9 | 5mg |
$103.5 | 2023-09-07 | ||
| Life Chemicals | F6608-0388-10mg |
3-(1-cyclopropylethoxy)-6-methylpyridazine |
2201204-23-9 | 10mg |
$118.5 | 2023-09-07 |
3-(1-Cyclopropylethoxy)-6-methylpyridazine Related Literature
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
Additional information on 3-(1-Cyclopropylethoxy)-6-methylpyridazine
Recent Advances in the Study of 3-(1-Cyclopropylethoxy)-6-methylpyridazine (CAS: 2201204-23-9)
The compound 3-(1-Cyclopropylethoxy)-6-methylpyridazine (CAS: 2201204-23-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique cyclopropyl and pyridazine moieties, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, making it a subject of intense scientific inquiry.
One of the key areas of interest is the compound's role as a potential kinase inhibitor. Kinases are critical enzymes involved in numerous cellular processes, and their dysregulation is often associated with diseases such as cancer and inflammatory disorders. Preliminary in vitro studies have demonstrated that 3-(1-Cyclopropylethoxy)-6-methylpyridazine exhibits selective inhibition against specific kinase targets, suggesting its utility in targeted therapy. Researchers have employed advanced computational modeling and high-throughput screening to elucidate its binding affinity and selectivity profiles.
In addition to its kinase inhibitory properties, recent investigations have explored the compound's pharmacokinetics and metabolic stability. Studies conducted in animal models have revealed favorable absorption and distribution characteristics, with minimal off-target effects. These findings underscore the compound's potential as a lead candidate for further drug development. However, challenges such as optimizing bioavailability and reducing potential toxicity remain areas of active research.
The synthesis of 3-(1-Cyclopropylethoxy)-6-methylpyridazine has also been a focal point of recent studies. Innovative synthetic routes have been developed to improve yield and purity, leveraging modern techniques such as flow chemistry and catalytic asymmetric synthesis. These advancements not only enhance the scalability of production but also provide insights into structure-activity relationships (SAR) that are crucial for medicinal chemistry optimization.
Furthermore, collaborative efforts between academic institutions and pharmaceutical companies have accelerated the translation of these findings into clinical applications. Several patents have been filed recently, highlighting the commercial interest in this compound. The integration of multi-omics approaches, including proteomics and metabolomics, has provided a comprehensive understanding of its biological effects, paving the way for personalized medicine strategies.
In conclusion, 3-(1-Cyclopropylethoxy)-6-methylpyridazine (CAS: 2201204-23-9) represents a promising avenue for therapeutic intervention, with its multifaceted pharmacological properties and synthetic accessibility. Ongoing research aims to address remaining challenges and fully exploit its potential in treating complex diseases. The compound's unique chemical structure and biological activity make it a standout candidate in the ever-evolving landscape of drug discovery.
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